N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Description
Molecular Geometry and Bond Parameters
The molecular geometry of this compound exhibits specific geometric parameters that influence its chemical behavior and physical properties. The C-Br bond length represents a significant structural feature, as bromine's large atomic radius and electronegativity affect the overall molecular dipole moment and intermolecular interactions. The amide C-N bond demonstrates partial double-bond character due to resonance stabilization, resulting in restricted rotation around this bond and influencing the compound's conformational preferences.
The methoxy group orientation relative to the benzene ring plane plays a crucial role in determining the compound's electronic properties and potential for hydrogen bonding interactions. Computational studies suggest that the methoxy group adopts a nearly coplanar arrangement with the aromatic ring, maximizing conjugative interactions and contributing to the overall electronic delocalization within the molecular framework. This planar arrangement facilitates optimal overlap between the oxygen lone pairs and the aromatic π-system, enhancing the compound's stability and influencing its spectroscopic properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-7-8-13(12(16)9-10)17-15(18)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIGLGWIVADZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357933 | |
| Record name | N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353784-16-4 | |
| Record name | N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include N-(2-azido-4-methylphenyl)-2-methoxybenzamide, N-(2-thiocyanato-4-methylphenyl)-2-methoxybenzamide, and various amine derivatives.
Oxidation Reactions: The major product is 2-methoxybenzoic acid.
Reduction Reactions: The major product is N-(2-amino-4-methylphenyl)-2-methoxybenzamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a building block for various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-bromo-4-methylphenyl)-2-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Structural Variations:
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Substituents: 4-Bromo (benzamide ring); 4-methoxy, 2-nitro (aryl group). Crystallographic studies highlight two molecules per asymmetric unit, with bond lengths and angles comparable to the target compound .
YM-43611 [(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide]: Substituents: 2-Methoxy, 5-chloro, 4-[(cyclopropylcarbonyl)amino] (benzamide ring); 1-benzyl-3-pyrrolidinyl (amide side chain). Impact: The 2-methoxy group and bulky pyrrolidinyl side chain contribute to high dopamine D3/D4 receptor antagonism (IC₅₀ = 1.2 nM for D4). The chloro substituent enhances lipophilicity, while the cyclopropylcarbonyl group modulates metabolic stability .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide: Substituents: 2-Methoxy, 4-methyl (benzamide ring); 4-chloro (aryl group). Spectrofluorometric studies reveal fluorescence intensity dependent on solvent polarity, suggesting utility in optical applications .
4-Bromo-N-(4-methoxy-2-methylphenyl)benzamide:
- Substituents: 4-Bromo (benzamide ring); 4-methoxy, 2-methyl (aryl group).
- Impact: The 4-methoxy group introduces steric hindrance and electron-donating effects, contrasting with the target compound’s 2-bromo substituent. This difference may influence crystal packing and intermolecular interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Benzamide/Aryl) | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₅H₁₃BrNO₂ | 334.19 | 2-Methoxy (Bz); 2-Bromo, 4-Me (Ar) | High lipophilicity (Br, Me) |
| 4MNB | C₁₄H₁₁BrN₂O₄ | 365.18 | 4-Bromo (Bz); 4-OMe, 2-NO₂ (Ar) | Nitro group enhances reactivity |
| YM-43611 | C₂₃H₂₅ClN₄O₃ | 458.33 | 2-OMe, 5-Cl (Bz); Pyrrolidinyl (Ar) | High receptor binding affinity |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | C₁₅H₁₄ClNO₂ | 283.73 | 2-OMe, 4-Me (Bz); 4-Cl (Ar) | Fluorescent in polar solvents |
Key Observations:
- Electron Effects: Bromo and nitro groups (electron-withdrawing) reduce electron density on the aromatic ring, while methoxy and methyl groups (electron-donating) increase it. This balance affects solubility and reactivity.
- Lipophilicity: Bromo and methyl substituents enhance lipophilicity, favoring membrane permeability, whereas polar groups (e.g., nitro, methoxy) may improve aqueous solubility.
Biological Activity
N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antioxidant and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a brominated phenyl ring and a methoxy group, which contribute to its biological properties. The presence of these functional groups can enhance the compound's lipophilicity and reactivity, influencing its interaction with biological targets.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. Research indicates that compounds similar to this compound exhibit significant antioxidant activity.
- Mechanism : The compound may reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage. Studies have shown that related bromophenol derivatives can ameliorate H₂O₂-induced oxidative stress in keratinocyte cell lines (HaCaT) by enhancing the expression of antioxidant proteins like TrxR1 and HO-1 without affecting Nrf2 expression .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines.
- Cell Viability : In vitro assays revealed that certain bromophenol derivatives could inhibit the viability of leukemia K562 cells and induce apoptosis without altering the cell cycle distribution . This suggests a targeted mechanism of action that may be beneficial for cancer therapy.
- Comparative Studies : In a study comparing various derivatives, it was found that specific substitutions on the phenyl ring significantly influenced antiproliferative activity. For instance, compounds with methoxy or hydroxy groups showed enhanced activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 1.2 to 5.3 μM depending on the structural modifications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
